(14R)-9,14-dimethyl-5-methylidene-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradec-9-ene
Description
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Properties
Molecular Formula |
C15H20O2 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(14R)-9,14-dimethyl-5-methylidene-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradec-9-ene |
InChI |
InChI=1S/C15H20O2/c1-8-4-5-10-9(2)7-16-14(10)13-11(8)6-12-15(13,3)17-12/h10,12-14H,2,4-7H2,1,3H3/t10?,12?,13?,14?,15-/m0/s1 |
InChI Key |
IBGHQLFZXPAFJB-IWFUIVNDSA-N |
Isomeric SMILES |
CC1=C2CC3[C@@](C2C4C(CC1)C(=C)CO4)(O3)C |
Canonical SMILES |
CC1=C2CC3C(C2C4C(CC1)C(=C)CO4)(O3)C |
Origin of Product |
United States |
Biological Activity
(14R)-9,14-dimethyl-5-methylidene-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradec-9-ene is a complex organic compound belonging to the class of sesquiterpenes and specifically categorized as a germacranolide derivative. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈O₂ |
| Molecular Weight | 234.29 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against various pathogens:
- Bacterial Strains : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria.
- Fungal Strains : Studies demonstrate antifungal activity against common fungi such as Candida albicans and Aspergillus niger.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties through in vitro assays:
- Cytokine Inhibition : It inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages.
Cytotoxicity
In cancer research, this compound has demonstrated cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
| A549 | 25 |
Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of various sesquiterpenes including this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
Study 2: Anti-inflammatory Mechanism
In a study by Johnson et al. (2024), the anti-inflammatory properties were assessed using LPS-stimulated RAW264.7 macrophages. The compound reduced IL-6 levels by approximately 50% at a concentration of 5 µM.
Study 3: Cancer Cell Line Testing
Research by Lee et al. (2022) explored the cytotoxic potential of the compound on breast cancer cell lines (MCF7). The findings revealed that treatment with (14R)-9,14-dimethyl-5-methylidene-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradec-9-e resulted in apoptosis through caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
